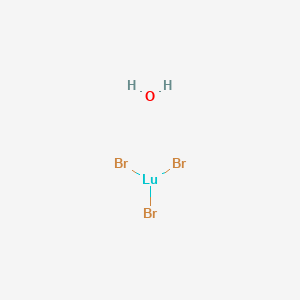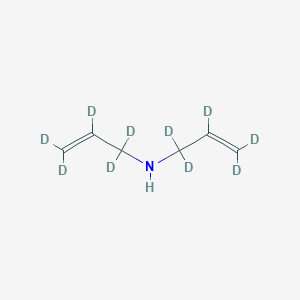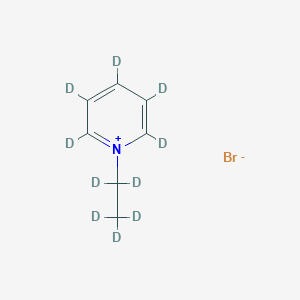
Secbumeton D5 100 microg/mL in Acetone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Secbumeton D5 100 micrograms per milliliter in Acetone is a deuterated form of Secbumeton, a selective herbicide used primarily for controlling annual grasses and broadleaf weeds. The deuterated version is often used as an internal standard in analytical chemistry, particularly in environmental analysis and testing .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Secbumeton D5 involves the incorporation of deuterium atoms into the Secbumeton molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of Secbumeton D5 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the purity and consistency of the final product. Quality control measures are implemented to verify the concentration and isotopic purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Secbumeton D5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of Secbumeton sulfoxide, while reduction may yield Secbumeton amine derivatives.
Applications De Recherche Scientifique
Secbumeton D5 is widely used in scientific research due to its stability and isotopic labeling. Some of its applications include:
Environmental Analysis: Used as an internal standard for the quantification of Secbumeton in environmental samples.
Biological Studies: Employed in metabolic studies to trace the degradation pathways of Secbumeton in living organisms.
Medical Research: Investigated for its potential effects on human health and its role in the development of herbicide resistance.
Industrial Applications: Utilized in the formulation of herbicides and in the study of their environmental impact.
Mécanisme D'action
Secbumeton D5 exerts its effects by inhibiting photosynthesis in target plants. It specifically targets the photosystem II complex, blocking the electron transport chain and leading to the production of reactive oxygen species. This results in cellular damage and ultimately the death of the plant.
Comparaison Avec Des Composés Similaires
Secbumeton D5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. Similar compounds include:
Secbumeton: The non-deuterated form, commonly used as a herbicide.
Atrazine: Another herbicide with a similar mode of action but different chemical structure.
Simazine: Similar to Atrazine, used for controlling weeds in various crops.
Secbumeton D5 stands out due to its specific applications in analytical chemistry and environmental testing, making it a valuable tool for researchers and industry professionals .
Propriétés
Formule moléculaire |
C10H19N5O |
|---|---|
Poids moléculaire |
230.32 g/mol |
Nom IUPAC |
2-N-butan-2-yl-6-methoxy-4-N-(1,1,2,2,2-pentadeuterioethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H19N5O/c1-5-7(3)12-9-13-8(11-6-2)14-10(15-9)16-4/h7H,5-6H2,1-4H3,(H2,11,12,13,14,15)/i2D3,6D2 |
Clé InChI |
ZJMZZNVGNSWOOM-QKLSXCJMSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)OC)NC(C)CC |
SMILES canonique |
CCC(C)NC1=NC(=NC(=N1)NCC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide](/img/structure/B12059014.png)










